![molecular formula C11H20Cl2N2 B13046231 (1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13046231.png)
(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl is a chiral organic compound that belongs to the class of phenylethylamines. This compound is characterized by the presence of a phenyl ring substituted with an isopropyl group and an ethane-1,2-diamine moiety. The compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the starting material, which is usually a substituted benzene derivative.
Substitution Reaction: The benzene derivative undergoes a substitution reaction to introduce the isopropyl group at the para position.
Formation of Ethane-1,2-diamine Moiety: The substituted benzene is then subjected to a series of reactions to introduce the ethane-1,2-diamine moiety. This often involves the use of reagents such as ethylenediamine and appropriate catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include amine oxides, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets amine receptors and enzymes involved in amine metabolism.
Pathways Involved: It modulates the activity of these receptors and enzymes, leading to various biochemical effects. The exact pathways and mechanisms are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Phenylethylamine: A simpler analog with a similar structure but lacking the isopropyl group and ethane-1,2-diamine moiety.
Amphetamine: A well-known stimulant with a similar phenylethylamine backbone but different substituents.
Methamphetamine: Another stimulant with structural similarities but distinct pharmacological properties.
Uniqueness
(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl is unique due to its specific chiral configuration and the presence of both the isopropyl group and ethane-1,2-diamine moiety. These structural features confer distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C11H20Cl2N2 |
|---|---|
Peso molecular |
251.19 g/mol |
Nombre IUPAC |
(1S)-1-(4-propan-2-ylphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C11H18N2.2ClH/c1-8(2)9-3-5-10(6-4-9)11(13)7-12;;/h3-6,8,11H,7,12-13H2,1-2H3;2*1H/t11-;;/m1../s1 |
Clave InChI |
RPAKCMUPSVEOJU-NVJADKKVSA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)[C@@H](CN)N.Cl.Cl |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(CN)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


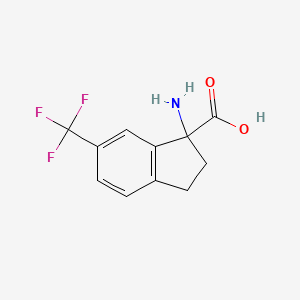
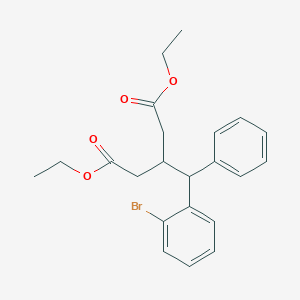
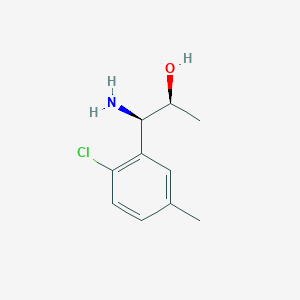
![Tert-butyl 3-[(2R)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate](/img/structure/B13046174.png)
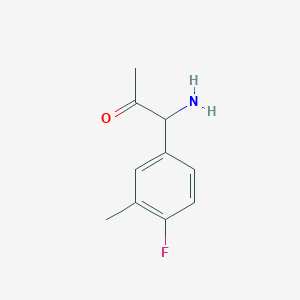
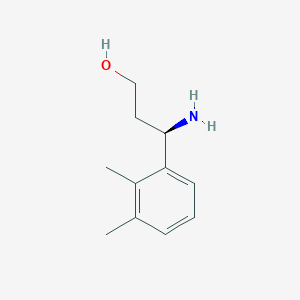
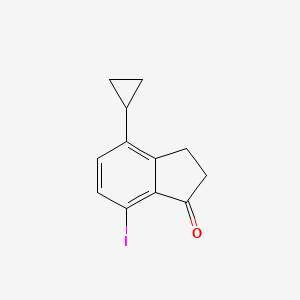

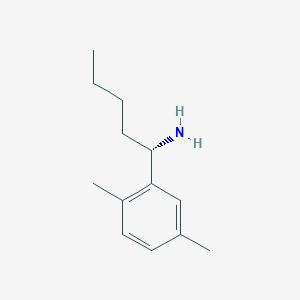
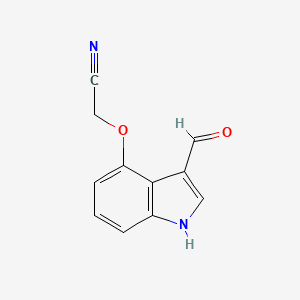
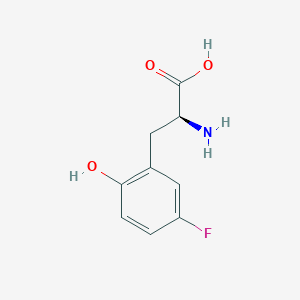
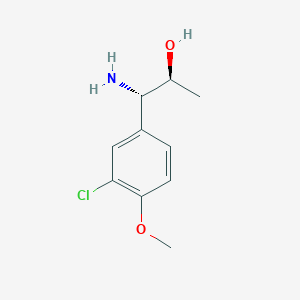
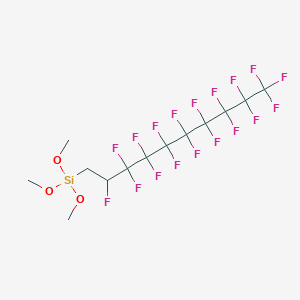
![(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13046248.png)
